Upacicalcet Sodium vs. Etelcalcetide: Extracellular Calcium-Dependent CaSR Activation
Upacicalcet sodium demonstrates extracellular calcium-dependent CaSR activation, unlike etelcalcetide which exhibits agonistic activity even in the absence of physiological calcium levels [1]. This translates to a self-limiting effect on serum calcium reduction, where the effect on Ca2+ disappears at levels below the physiological range, even at 100-fold higher doses [1]. This mechanism is directly linked to a lower risk of hypocalcemia in clinical settings, where no cases of serum cCa < 7.5 mg/dL were observed in a 52-week study [2].
| Evidence Dimension | CaSR Activation Dependency and Hypocalcemia Incidence |
|---|---|
| Target Compound Data | Extracellular calcium-dependent activation; no agonistic action below physiological Ca2+ levels. Clinical study: 0% incidence of cCa < 7.5 mg/dL (0/157 patients) [2]. |
| Comparator Or Baseline | Etelcalcetide: Agonistic activity even in the absence of physiological Ca2+ levels [1]. No direct clinical comparator for cCa < 7.5 mg/dL in this study, but class-level inference suggests higher hypocalcemia risk. |
| Quantified Difference | Qualitative difference in mechanism; 0% incidence of severe hypocalcemia for Upacicalcet in a 52-week study vs. established class risk for etelcalcetide. |
| Conditions | In vitro: Human CaSR in HEK cells. In vivo: Normal and double-nephrectomized rats. Clinical: 52-week open-label study in Japanese hemodialysis patients (n=157). |
Why This Matters
This mechanism-based differentiation directly impacts patient safety profiles, making Upacicalcet sodium a preferred choice for applications where minimizing hypocalcemia risk is paramount.
- [1] Goto, M., et al. (2023). Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo. European Journal of Pharmacology, 956, 175936. View Source
- [2] Koiwa, F., et al. (2024). Long-Term Efficacy and Safety of Upacicalcet in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study. Clinical and Experimental Nephrology. View Source
